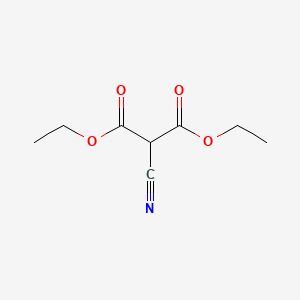

Diethyl cyanopropanedioate

Description

Diethyl cyanopropanedioate (CAS 17109-93-2), also known as diethyl 2-(cyanomethyl)propanedioate, is a malonate-derived ester featuring a cyano (CN) substituent. Its molecular formula is C₉H₁₁NO₄, with a molecular weight of 209.19 g/mol. The compound combines the reactivity of malonate esters—known for their versatility in nucleophilic substitutions and cycloadditions—with the electron-withdrawing nitrile group, enhancing its utility in synthesizing heterocycles and functionalized intermediates .

Synthetic routes often involve alkylation of diethyl malonate derivatives. For instance, diethyl bromomalonate can react with amines or cyano-containing nucleophiles under controlled conditions, as seen in analogous preparations of hydantoins and propanoic acid derivatives . The nitrile group confers unique reactivity, enabling participation in Strecker syntheses or serving as a precursor to carboxylic acids via hydrolysis.

Properties

CAS No. |

4513-67-1 |

|---|---|

Molecular Formula |

C8H11NO4 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

diethyl 2-cyanopropanedioate |

InChI |

InChI=1S/C8H11NO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6H,3-4H2,1-2H3 |

InChI Key |

PUFPZFYANODLJO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C#N)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)OCC |

Other CAS No. |

4513-67-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Reactivity: this compound’s nitrile group enhances electrophilicity, making it more reactive toward nucleophiles compared to diethyl malonate. This property is exploited in synthesizing cyanohydrins or amino acid precursors . DEAD’s acetylene moiety facilitates [2+2] and [4+2] cycloadditions under microwave-assisted conditions, whereas the nitrile in cyanopropanedioate may favor nucleophilic additions or hydrolytic pathways .

- Thermal and Physical Properties: Diethyl phthalate exhibits a higher flash point (156°C) and lower vapor pressure compared to aliphatic esters like diethyl succinate, attributable to its aromatic structure .

- Safety Profiles: Diethyl phthalate is non-hazardous under OSHA standards, whereas DEAD and cyanopropanedioate may pose risks due to reactive functional groups (acetylene, nitrile) requiring careful handling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diethyl cyanopropanedioate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Begin with nucleophilic substitution or Knoevenagel condensation protocols. Optimize variables (catalyst type, temperature, solvent polarity) systematically using Design of Experiments (DoE) principles. Monitor reaction progress via TLC or in situ FTIR. Purify via fractional distillation or recrystallization, and validate purity via HPLC (≥95% purity threshold) .

- Data Interpretation : Compare yields under varying conditions using ANOVA to identify statistically significant factors. Cross-validate purity results with H NMR integration ratios for functional group quantification .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use H/C NMR to confirm molecular structure (e.g., ester carbonyl signals at ~170 ppm). Pair with IR spectroscopy to detect nitrile stretches (~2200 cm). Quantify impurities via GC-MS with internal standards. Validate reproducibility across triplicate runs .

- Safety Note : Follow handling protocols in SDS (e.g., PPE for skin/eye protection, fume hood use) due to irritant properties .

Q. How should researchers design controlled experiments to study the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Employ a split-sample design with inert atmosphere (N/Ar) to minimize oxidation. Use kinetic sampling at fixed intervals (e.g., 0, 15, 30 min) quenched with acidic methanol. Analyze product ratios via HPLC-DAD. Include negative controls (no catalyst) and positive controls (known reactive substrates) .

Advanced Research Questions

Q. What mechanistic studies can elucidate the role of this compound in multicomponent reactions, and what computational methods support these investigations?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Pair with DFT calculations (e.g., Gaussian 16) to model transition states. Validate using isotopic labeling (C/N) and track intermediates via LC-HRMS .

- Data Contradictions : If experimental activation energies conflict with computational predictions, re-evaluate solvent effects or basis set accuracy in DFT models .

Q. How can advanced spectroscopic methods (e.g., in situ NMR) be integrated with theoretical modeling to study this compound’s reaction pathways?

- Methodological Answer : Use flow NMR reactors for real-time monitoring of reaction dynamics. Correlate chemical shift changes with Eyring equation-derived activation parameters. Validate via multivariate analysis (PCA) of spectral datasets .

Q. What strategies resolve contradictions between experimental data and theoretical predictions in this compound studies?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed humidity, solvent batch). Perform sensitivity analysis on computational parameters (e.g., solvation models). Cross-validate using alternative techniques (e.g., X-ray crystallography for structural confirmation) .

Q. How does this compound function as a catalyst in asymmetric synthesis, and what experimental frameworks validate its enantioselectivity?

- Methodological Answer : Design chiral LC-MS methods (e.g., Chiralpak columns) to quantify enantiomeric excess (ee). Pair with circular dichroism (CD) spectroscopy for absolute configuration determination. Use kinetic resolution studies to correlate ee with reaction time .

Methodological Best Practices

- Literature Review : Prioritize primary sources (ACS, RSC journals) over unreliable platforms (e.g., ) .

- Ethical Compliance : Declare IRB approvals if human-derived data are used (e.g., toxicity assays) .

- Data Transparency : Archive raw datasets in repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.